6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
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Overview
Description
6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound with the molecular formula C17H22N4O3.
Mechanism of Action
Target of Action
The primary targets of the compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an important enzyme in acetylcholine hydrolysis and plays a crucial role in cholinergic transmission . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound acts as an inhibitor of AChE, thereby increasing acetylcholine levels . It also shows affinity for α1-ARs, indicating its potential as an antagonist . The compound’s interaction with these targets leads to changes in neurotransmitter levels and receptor activity, which can have significant effects on physiological processes.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic transmission pathway . This can have downstream effects on cognitive functions, particularly in the context of neurodegenerative diseases like Alzheimer’s disease . The interaction with α1-ARs can affect the adrenergic signaling pathway, influencing processes such as smooth muscle contraction .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. Inhibition of AChE can lead to improved cognitive function by increasing acetylcholine levels . Interaction with α1-ARs can influence smooth muscle contraction, potentially affecting conditions like hypertension and benign prostate hyperplasia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The piperazine ring can be reduced under specific conditions to yield different substituted piperazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperazines, phenolic derivatives, and other functionalized pyrimidinediones .
Scientific Research Applications
6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory activity.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Uniqueness
6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific structural features, such as the methoxyphenyl group and the piperazine ring, which contribute to its high binding affinity and specificity for acetylcholinesterase .
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-18-15(12-16(22)19(2)17(18)23)21-10-8-20(9-11-21)13-4-6-14(24-3)7-5-13/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEULWQBFQLTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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